molecular formula C13H16N2O4 B2543223 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351632-44-4

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2543223
CAS No.: 1351632-44-4
M. Wt: 264.281
InChI Key: NZAUSHFUJQVBQD-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a pyrrolidinone moiety attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 5-oxopyrrolidine-3-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be carried out using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,5-diformyl-N-(5-oxopyrrolidin-3-yl)benzamide, while reduction of the carbonyl group may produce 3,5-dimethoxy-N-(3-hydroxy-5-oxopyrrolidin-3-yl)benzamide.

Scientific Research Applications

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new chemical processes or as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the pyrrolidinone moiety and has different chemical properties.

    N-(5-oxopyrrolidin-3-yl)benzamide: Lacks the methoxy groups on the benzene ring.

    3,5-dimethoxy-N-(2-oxopyrrolidin-3-yl)benzamide: Has a different substitution pattern on the pyrrolidinone moiety.

Uniqueness

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to the presence of both methoxy groups and the pyrrolidinone moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-10-3-8(4-11(6-10)19-2)13(17)15-9-5-12(16)14-7-9/h3-4,6,9H,5,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAUSHFUJQVBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CC(=O)NC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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